Diisopropyl terephthalate

Catalog No.
S1905531
CAS No.
6422-84-0
M.F
C14H18O4
M. Wt
250.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisopropyl terephthalate

Researchers seeking a terephthalate ester for temperature-sensitive polymerizations or MOF synthesis often encounter process failures when substituting DMT or DBT. Diisopropyl terephthalate (DIPT) eliminates these risks.

  • Crystalline solid (mp ~118°C) for precise dosing and gradual melt integration below 140°C.
  • Controlled transesterification: higher-boiling isopropanol byproduct (bp 82.6°C) prevents volatile methanol loss.
  • Enables larger, ordered MOF crystals via slower linker release compared to DMT.

CAS Number

6422-84-0

Product Name

Diisopropyl terephthalate

IUPAC Name

dipropan-2-yl benzene-1,4-dicarboxylate

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C14H18O4/c1-9(2)17-13(15)11-5-7-12(8-6-11)14(16)18-10(3)4/h5-10H,1-4H3

InChI Key

HWUDSKSILZNHRX-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=CC=C(C=C1)C(=O)OC(C)C

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)C(=O)OC(C)C

Synonyms

Diisopropyl terephthalate, Terephthalic acid diisopropyl ester, Dipropan-2-yl terephthalate, DIPT, Isopropyl terephthalate

Purity

≥98%

Package Size

5 g, 25 g

Diisopropyl terephthalate (CAS 6422-84-0) is the aromatic diester of terephthalic acid and isopropanol. It serves as a specialty monomer and chemical intermediate, primarily in the production of polymers and as a component in advanced formulations. Unlike longer-chain dialkyl terephthalates such as dioctyl terephthalate (DOTP) which are liquids at room temperature, or its common precursor dimethyl terephthalate (DMT) which has a significantly higher melting point, diisopropyl terephthalate exists as a crystalline solid with a distinct mid-range melting point. This physical property, combined with the reactivity of its branched isopropyl ester groups, makes it a non-trivial substitute for other terephthalate sources in temperature-sensitive processes and controlled chemical reactions.

Research Fit

1 Liquid-state terephthalate monomer for continuous synthesis workflows
2 Validated precursor for rigid-rod PBO/PBT polymer research
3 Unique parallel-packing model for crystal engineering studies

Substituting Diisopropyl terephthalate with seemingly similar analogs like Dimethyl terephthalate (DMT), Dibutyl terephthalate (DBT), or using the parent Terephthalic acid (TPA) directly is often unfeasible due to critical differences in physical and chemical properties. The choice of the alkyl ester group—isopropyl versus methyl or butyl—directly dictates melting point, solubility, steric hindrance, and the byproduct generated during transesterification (isopropanol vs. methanol). These factors are not minor variables; they fundamentally alter required processing temperatures, reaction kinetics, byproduct removal strategies, and compatibility with other formulation components, making direct substitution a high-risk decision without significant process re-validation.

Substitution Risk

Physical state Diisopropyl is the only liquid C₁–C₆ dialkyl terephthalate; dimethyl and diethyl are crystalline solids, altering handling and mixing.
Polymer synthesis Dimethyl terephthalate is explicitly not equivalent for PBO/PBT synthesis due to sublimation and excessive acid stability; substitution may cause process failure.
Crystal packing The parallel molecular arrangement unique to diisopropyl may shift nucleation behavior compared to dimethyl and diethyl esters.

Defined Solid-State Handling and Mid-Range Melt Processing Window

Diisopropyl terephthalate provides a distinct thermal profile compared to its closest analogs. It is a free-flowing crystalline solid at ambient temperature, unlike liquid analogs such as Dioctyl terephthalate (DOTP), eliminating the need for heated storage and handling. Its melting point of approximately 117-119 °C is significantly lower than that of Dimethyl terephthalate (DMT) at ~141 °C, which allows for lower energy input and reduced thermal stress on other components during melt processing.

Evidence DimensionMelting Point (°C)
Target Compound Data~117-119 °C
Comparator Or BaselineDimethyl terephthalate (DMT): ~141 °C | Dioctyl terephthalate (DOTP): ~ -48 °C
Quantified Difference22-24 °C lower melting point than DMT; solid at room temperature unlike DOTP.
ConditionsStandard atmospheric pressure.

This specific melting range is critical for applications requiring a solid that can be precisely melted into a formulation below the degradation temperature of other components, a process window not offered by common liquid or higher-melting solid terephthalates.

Physical State
Reported
Liquid (sole among C₁–C₆)
Eliminates melting step; enables liquid-injection processing
Patent DE102006001795A1; all other homologs are incompatible solids

Modulated Reactivity for Controlled Synthesis of Crystalline Materials (e.g., MOFs)

In solvothermal syntheses, such as for Metal-Organic Frameworks (MOFs), the terephthalate linker is often sourced from an ester that hydrolyzes in-situ. The parent terephthalic acid (TPA) exhibits very low solubility in common synthesis solvents, creating process challenges. While Dimethyl terephthalate (DMT) is a common alternative, its rapid hydrolysis can lead to uncontrolled nucleation and smaller crystal domains. The increased steric hindrance of the isopropyl groups in Diisopropyl terephthalate results in a slower, more controlled rate of hydrolysis and linker release. This modulation of reactivity is a key tool for promoting more ordered crystal growth and achieving higher quality, larger crystalline materials.

Evidence DimensionIn-Situ Linker Release Rate (Qualitative)
Target Compound DataSlower, controlled rate due to sterically hindered isopropyl groups.
Comparator Or BaselineDimethyl terephthalate (DMT): Faster rate due to less hindered methyl groups. Terephthalic acid (TPA): Not applicable (dissolution-limited, not hydrolysis-limited).
Quantified DifferenceQualitatively slower reaction kinetics, enabling better process control over crystallization.
ConditionsAqueous or solvothermal synthesis conditions for crystalline materials.

For applications where crystal size, morphology, and low defect density are critical, DIPT is a strategic choice over DMT or TPA to gain kinetic control over the material's formation.

PBO/PBT Monomer Fit
Head-to-head
Suitable for high-MW polymer; dimethyl terephthalate not equivalent
Thermal cleavage below 150 °C in polyphosphoric acid; process-critical differentiation
Patent US4608427; sublimation and acid stability make dimethyl unsuitable

Alternative Byproduct Profile for Polyester Synthesis Process Optimization

In the production of polyesters via transesterification, the choice of dialkyl terephthalate determines the alcohol byproduct that must be removed to drive the reaction to completion. The industry standard, Dimethyl terephthalate (DMT), releases methanol, which has a boiling point of 64.7 °C. Diisopropyl terephthalate releases isopropanol, with a significantly higher boiling point of 82.6 °C. This difference allows process engineers to select a monomer based on the thermal stability of their system and the efficiency of their distillation/vacuum setup. Using DIPT can be advantageous in systems where a higher temperature is needed to maintain melt viscosity, preventing premature removal of the alcohol byproduct.

Evidence DimensionTransesterification Byproduct Boiling Point (°C)
Target Compound DataIsopropanol: 82.6 °C
Comparator Or BaselineMethanol (from Dimethyl terephthalate): 64.7 °C
Quantified Difference17.9 °C higher boiling point of byproduct.
ConditionsCatalytic transesterification with a diol (e.g., ethylene glycol).

This provides a critical process control parameter, enabling the use of higher reaction temperatures without rapid byproduct flashing, which can be crucial for managing reaction kinetics and polymer viscosity in specialty polyester synthesis.

Crystal Packing
Reported
Parallel arrangement (7.3° inclination)
Distinct from dimethyl and diethyl; may influence nucleation and solid-state reactivity
Single-crystal XRD, R = 0.056; absent in shorter ester crystals
Volatility
Data to verify
bp 275.3 °C (760 mmHg); density 1.078 g/cm³
10–27 °C lower bp vs. dimethyl/diethyl; reduces thermal stress and simplifies distillation
Supplier database values; independent verification recommended

Component in Melt-Blended Formulations Requiring a Mid-Range Melting Point Solid

For use as a solid plasticizer, processing aid, or reactive intermediate in polymer blends where processing temperatures must be kept below 140 °C. Its solid form allows for precise dosing, while its ~118 °C melting point ensures it liquefies and integrates homogenously within a specific processing window not accessible with liquid or high-melting-point terephthalates.

Controlled-Rate Precursor for High-Purity Crystalline Materials

In the synthesis of advanced materials like Metal-Organic Frameworks (MOFs) where the final performance is dictated by crystal quality. DIPT is the preferred terephthalate source when a slower, more controlled release of the organic linker is required to achieve larger, more ordered crystals compared to the rapid reaction from Dimethyl terephthalate.

Monomer for Specialty Polyesters with Specific Process Temperature Requirements

Selected for polyester synthesis where the process requires higher temperatures that would cause premature boiling and loss of methanol if DMT were used. The higher boiling point of the isopropanol byproduct (82.6 °C) allows for a more stable reaction environment under specific temperature and pressure conditions.

Application Fit

Application
Selection Property
Validation Focus
Rigid-rod polymer precursor studies
In-situ thermal cleavage compatibility
Exclude dimethyl terephthalate from substitution
Liquid-feed polyester synthesis
Pumpable liquid monomer at ambient
Verify liquid state and volatility profile
Crystal engineering model compound
Parallel molecular packing motif
Confirm crystal structure via XRD
Non-PVC plasticizer development
Liquid state with intermediate volatility
Evaluate compatibility in non-PVC matrices

XLogP3

3.2

Other CAS

6422-84-0

Wikipedia

Terephthalic acid, diisopropyl ester

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